molecular formula C4H4N2O B121022 1H-Imidazole-2-carbaldehyde CAS No. 10111-08-7

1H-Imidazole-2-carbaldehyde

Cat. No. B121022
CAS RN: 10111-08-7
M. Wt: 96.09 g/mol
InChI Key: XYHKNCXZYYTLRG-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxaldehyde, also known as Imidazole-2-carbaldehyde, is a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor with potential application to treat type 2 diabetes . It is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids beta-alanine and 2-aminobenzoic acid .


Synthesis Analysis

The synthesis of 1H-Imidazole-2-carboxaldehyde involves various methods. One such method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular formula of 1H-Imidazole-2-carboxaldehyde is C4H4N2O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-Imidazole-2-carboxaldehyde is used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids beta-alanine and 2-aminobenzoic acid . It also affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) .


Physical And Chemical Properties Analysis

1H-Imidazole-2-carboxaldehyde has a molecular weight of 96.087 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a flash point of 137.5±29.0 °C .

Scientific Research Applications

Nonlinear Optical Material

Imidazole-2-carboxaldehyde has been studied for its nonlinear optical properties . The compound was optimized using density functional theory and showed a high value of dipole moment, polarizability, and first-order hyperpolarizability . This suggests that Imidazole-2-carboxaldehyde could be used as a non-linear optically active material in the future .

Aerosol Growth and Ageing

Imidazole-2-carboxaldehyde is a photosensitizer that can contribute to aerosol ageing and growth . When its excited triplet state oxidizes hydrocarbons via H-transfer chemistry, it leads to the formation of gas-phase HO2 radicals . This process can potentially contribute to aerosol growth and ageing in the atmosphere .

Preparation of Tridentate Schiff-base Carboxylate-containing Ligands

Imidazole-2-carboxaldehyde can undergo a condensation reaction with amino acids like β-alanine and 2-aminobenzoic acid to prepare tridentate Schiff-base carboxylate-containing ligands . These ligands have various applications in coordination chemistry and catalysis.

Imidazole-directed Allylation of Aldimines

Imidazole-2-carboxaldehyde has been used in the study of the imidazole-directed allylation of aldimines . This reaction is important in organic synthesis for the formation of carbon-carbon bonds.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

Imidazole-2-carboxaldehyde is a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor . PTP1B is a key enzyme in the regulation of insulin signaling, and its inhibition has important applications in the treatment of type-2 diabetes .

Mechanism of Action

Target of Action

It’s known that many imidazole compounds are key components in functional molecules used in a diverse range of applications .

Mode of Action

Imidazole-2-carboxaldehyde may act as a photosensitizer, forming triplet excited states upon UV–VIS light absorption . These triplet excited states are strong oxidants and may initiate catalytic radical reaction cycles within and at the surface of atmospheric aerosol particles .

Biochemical Pathways

The multiphase chemistry of glyoxal, a precursor of Imidazole-2-carboxaldehyde, is a source of secondary organic aerosol (SOA), including its light-absorbing product Imidazole-2-carboxaldehyde . When its excited triplet state oxidizes hydrocarbons via H-transfer chemistry, it can contribute to additional aerosol ageing and growth .

Pharmacokinetics

The presence of the imidazole ring in many pharmaceuticals suggests that these compounds generally have good bioavailability .

Result of Action

The result of Imidazole-2-carboxaldehyde’s action is the production of condensed-phase reactive oxygen species (ROS). These ROS can react with halides, generating halogen radicals and molecular halogen compounds .

Action Environment

The photoreactivity of Imidazole-2-carboxaldehyde is significantly influenced by its surroundings, such as water and acidic environment . For instance, significant recycling of halogen species occurred via scavenging reactions with HO2, which prevented the full and immediate release of the molecular halogen (bromine and iodine) produced . This recycling was stronger at low relative humidity, attributed to diffusion limitations .

Safety and Hazards

1H-Imidazole-2-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHKNCXZYYTLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143736
Record name 1H-Imidazole-2-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10111-08-7
Record name Imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10111-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Imidazole-2-carboxaldehyde
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Record name 1H-Imidazole-2-carboxaldehyde
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Record name 1H-Imidazole-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does imidazole-2-carboxaldehyde contribute to aerosol growth?

A: IC acts as a photosensitizer. Upon absorbing UV-visible light, it reaches an excited triplet state (3IC*) capable of oxidizing hydrocarbons present in the gas phase. This process, known as reactive uptake, leads to the formation of low-volatility products that partition into the particle phase, increasing aerosol mass. []

Q2: What is the role of relative humidity in IC-mediated aerosol growth?

A: Relative humidity (RH) significantly influences IC photochemistry. At low RH, IC tends to reside on the surface of aerosol particles, maximizing its interaction with gas-phase species and enhancing HO2 radical formation and SOA growth. At high RH, IC partitions more into the bulk aqueous phase, limiting its surface availability and reactivity. []

Q3: Can you explain the mechanism of HO2 radical formation by IC in the presence of citric acid?

A: Upon UV-Vis irradiation, excited triplet state IC (3IC*) abstracts a hydrogen atom from citric acid, a common organic aerosol constituent. This generates an IC radical and a citric acid radical. The IC radical then reacts with atmospheric oxygen (O2) to form a peroxy radical (ICOO), which further reacts with another IC radical to yield IC and HO2. []

Q4: What is the significance of IC’s pH-dependent hydration equilibrium in the atmosphere?

A: IC exists in equilibrium between its aldehyde and geminal diol forms, with the diol form dominating at pH < 5. This shift affects light absorption, moving the peak from 287 nm (aldehyde) to 212 nm (diol), potentially influencing radiative forcing as the latter falls outside the actinic range. []

Q5: How do anions influence the formation of imidazole compounds from pyruvaldehyde and ammonium ions?

A: Anions like F-, CO32-, NO3-, SO42-, and Cl- catalyze imidazole formation, increasing the average mass absorption coefficient of the resulting aqSOA. The promotion order is F- > CO32- > SO42- ≈ NO3- ≈ Cl-. []

Q6: What analytical techniques are used to study IC in atmospheric aerosols?

A: Several techniques are employed: * HPLC/Q-TOF-MS quantifies imidazole compounds in aerosol samples. []* Aerosol laser time-of-flight mass spectrometry (ALTOFMS) characterizes imidazole components in real-time. []* UV-Vis and infrared spectroscopy are used to identify specific imidazoles in extracted aerosol samples. []* Cavity enhanced differential optical absorption spectroscopy (CE-DOAS) measures gas-phase products of IC photochemistry. [, ]

Q7: How is IC used in the synthesis of nitrogen-doped carbons?

A: IC, due to its imidazole ring, acts as a nitrogen source. It undergoes acid-catalyzed sol–gel polycondensation with hydroxybenzenes (like phloroglucinol) to yield porous organic polymers. These polymers, upon pyrolysis, transform into nitrogen-doped carbons with high surface areas (up to 800 m2 g−1), desirable for catalysis and sorption applications. []

Q8: What makes ZIF-90, a material incorporating IC, suitable for ion transfer studies?

A: ZIF-90 [Zn(ICA)2, ICA=Imidazole-2-carboxaldehyde] is a zeolitic imidazole framework with sub-nanometer channels. When grown on a glass nanopipette tip, it forms a crack-free composite structure ideal for investigating ion transfer. The presence of imidazole-2-carboxaldehyde as a ligand contributes to the framework's porosity and potential for interactions with ions. []

Q9: How does the pH of the solution affect ion transfer through ZIF-90?

A: Under alkaline conditions (pH 11.58), ZIF-90 exhibits a remarkable rectification ratio of over 500 for ion transfer in a 1 M KCl solution. This is attributed to strong electrostatic interactions between the ions and the negatively charged sub-nanometer channels of ZIF-90, enhanced at higher pH values. []

Q10: How does the structure of IC influence its coordination chemistry with metal ions?

A: IC acts as a versatile ligand, coordinating to metal ions through its imidazole nitrogen and the carbonyl oxygen. This can lead to mononuclear or polynuclear complexes depending on the metal ion and reaction conditions. []

Q11: What are the typical coordination modes observed in silver-imidazole-2-carboxaldehyde oxime complexes?

A: IC oxime exhibits various coordination modes with silver, including:* Monodentate: Binding solely through the oxime nitrogen.* Bidentate chelating: Coordinating via both the oxime nitrogen and imidazole nitrogen.* Bridging: Linking two silver centers through the oxime oxygen. []

Q12: What factors influence the coordination mode and nuclearity in silver-IC oxime complexes?

A: Both intramolecular and intermolecular interactions play a crucial role. * Intramolecular: Hydrogen bonding within the ligand itself can influence its preferred conformation, dictating which donor atoms are available for coordination.* Intermolecular: Interactions like π-π stacking between ligands can stabilize specific complex geometries, favoring either mononuclear or polynuclear species. []

Q13: What computational methods are used to study the properties of IC and its derivatives?

A: * Density functional theory (DFT) calculations: Used to optimize geometries, calculate vibrational frequencies, and analyze electronic structures of IC and its derivatives. [, , ]* Molecular dynamics (MD) simulations: Provide insights into the dynamic behavior of IC in solution, at interfaces, and in complex environments. []* Quantum mechanics/molecular mechanics (QM/MM) methods: Used to study reactions of IC and its excited states in complex environments where both quantum mechanical and classical mechanical treatments are necessary. []

Q14: What is the significance of understanding the electronic configuration of the excited triplet state of IC (3IC*)?

A: The electron configuration of 3IC is crucial for elucidating its reactivity. Depending on whether the triplet state has a ππ or nπ* configuration, the reaction mechanism with other atmospheric species will differ, affecting product formation and subsequent SOA growth. []

Q15: How does the structure of IC derivatives affect their calcium channel antagonist/agonist activity?

A: * Aryl substituents at C4: Conformation and charge significantly impact the antagonistic activity. []* Carbonyl group at C5: Plays a crucial role in agonistic effects. []

Q16: What are the potential applications of imidazole-based cross-linked porous organic polymers?

A: These polymers have shown promise as:* Metal-free catalysts: Due to their nitrogen doping and porous structure. []* Catalyst supports: For anchoring transition metal particles or single metal atoms in single-atom catalysts. []* Efficient sorbents: For capturing various substances in both gas and liquid phases, owing to their high surface area and tunable pore sizes. []

Q17: How can imidazole-2-carboxaldehyde be used for drug delivery?

A: IC can be used to modify existing drug delivery systems like metal-organic frameworks (MOFs). For example, doxorubicin can be attached to the surface of ZIF-90 via Schiff base reaction with IC, while simultaneously encapsulating 5-fluorouracil within the pores, enabling targeted co-delivery of two anticancer drugs. []

Q18: What are the potential benefits of using IC-modified MOFs for drug delivery?

A:* High drug loading capacity: Allows for efficient drug encapsulation and delivery. []* Targeted delivery: The pH-responsive nature of some IC-modified MOFs enables targeted drug release in the acidic tumor microenvironment. []* Controlled release: The porous structure of MOFs allows for controlled drug release kinetics. []

Q19: How can IC be used in sensing applications?

A: IC can be integrated into fluorescent probes for the detection of specific analytes. For example, a zirconium MOF, UiO-66-NH2, modified with IC via a Schiff base reaction exhibits high selectivity and sensitivity for detecting persulfate (S2O82-) and iron (Fe3+) ions through fluorescence quenching. []

Q20: What other applications of IC and its derivatives are currently being explored?

A: Researchers are investigating the use of IC and its derivatives in diverse fields, including:* Antibacterial and antifungal agents: Metal complexes of IC-derived Schiff bases exhibit promising activity against various microorganisms. [, ]* Luminescent materials: Covalent modification of lanthanide MOFs with IC can create highly sensitive luminescent probes for detecting aniline and trace water in organic solvents. []

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